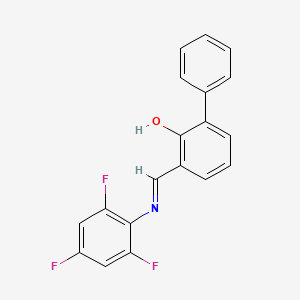
N-(Salicylidene)-2,4,6-trifluoroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Salicylidene)-2,4,6-trifluoroaniline (N-SFTA) is a chemical compound with a wide range of applications in scientific research. N-SFTA is a versatile compound that can be used in a variety of experiments and has been the subject of numerous studies. N-SFTA has been found to have a variety of biochemical and physiological effects, and it is a useful tool for researchers in a number of areas.
Wissenschaftliche Forschungsanwendungen
N-(Salicylidene)-2,4,6-trifluoroaniline has been used in a variety of scientific research applications. It has been used to study the structure and reactivity of organic molecules, as well as to study the effects of environmental factors on the stability of organic compounds. It has also been used as a model compound to study the effects of organic solvents on the reactivity of organic molecules. Additionally, N-(Salicylidene)-2,4,6-trifluoroaniline has been used to study the effects of temperature and pressure on the reactivity of organic molecules.
Wirkmechanismus
The mechanism of action of N-(Salicylidene)-2,4,6-trifluoroaniline is not well understood. However, it is believed that the compound acts as a proton donor, and it is thought to be involved in the formation of covalent bonds between organic molecules. Additionally, it is believed that N-(Salicylidene)-2,4,6-trifluoroaniline can act as a catalyst, promoting the formation of new organic molecules.
Biochemical and Physiological Effects
N-(Salicylidene)-2,4,6-trifluoroaniline has been found to have a variety of biochemical and physiological effects. Studies have shown that N-(Salicylidene)-2,4,6-trifluoroaniline can act as an antioxidant, protecting cells from oxidative damage. Additionally, N-(Salicylidene)-2,4,6-trifluoroaniline has been found to inhibit the growth of certain bacteria and fungi, as well as to reduce inflammation. N-(Salicylidene)-2,4,6-trifluoroaniline has also been found to have anti-tumor activity, and it has been shown to reduce the growth of certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(Salicylidene)-2,4,6-trifluoroaniline has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. Additionally, N-(Salicylidene)-2,4,6-trifluoroaniline is relatively non-toxic and has a low melting point, making it easier to use in experiments. However, N-(Salicylidene)-2,4,6-trifluoroaniline is not soluble in organic solvents, which can limit its use in certain experiments.
Zukünftige Richtungen
N-(Salicylidene)-2,4,6-trifluoroaniline has a number of potential future applications in scientific research. It could be used to study the effects of organic solvents on the reactivity of organic molecules, as well as to study the effects of environmental factors on the stability of organic compounds. Additionally, N-(Salicylidene)-2,4,6-trifluoroaniline could be used to study the effects of temperature and pressure on the reactivity of organic molecules. N-(Salicylidene)-2,4,6-trifluoroaniline could also be used to study the effects of antioxidants on oxidative damage, as well as to study the effects of anti-tumor agents on cancer cells. Finally, N-(Salicylidene)-2,4,6-trifluoroaniline could be used to study the effects of inhibitors on the growth of bacteria and fungi.
Synthesemethoden
N-(Salicylidene)-2,4,6-trifluoroaniline can be synthesized by a number of methods, including the reaction of salicylaldehyde and trifluoroacetic anhydride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction produces N-(Salicylidene)-2,4,6-trifluoroaniline in yields of up to 97%. Other methods of synthesis include the reaction of salicylaldehyde and trifluoroacetic acid in the presence of a base or the reaction of salicylaldehyde and trifluoroacetic anhydride in the presence of a base and a Lewis acid such as zinc chloride or stannous chloride.
Eigenschaften
IUPAC Name |
2-[(2,4,6-trifluorophenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO/c14-9-5-10(15)13(11(16)6-9)17-7-8-3-1-2-4-12(8)18/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGWCMLLTPYLGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=C(C=C(C=C2F)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Salicylidene)-2,4,6-trifluoroaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

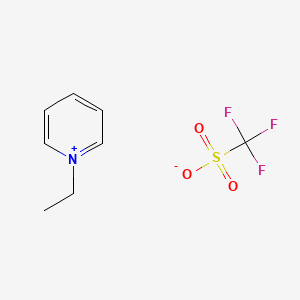
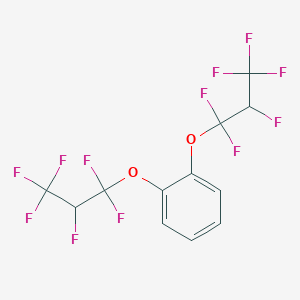

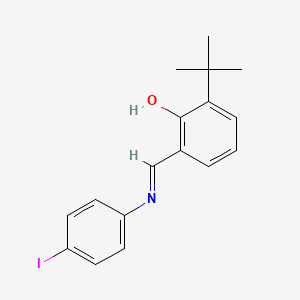
![3-Methylisothiazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B6299809.png)
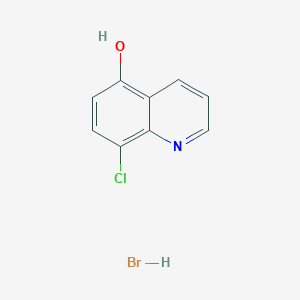

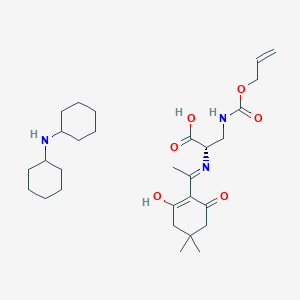
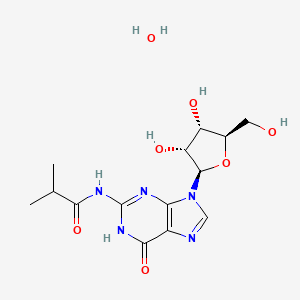
![9-(Diethylamino)-3-hydroxy-5H-benzo[a]phenoxazin-5-one](/img/structure/B6299853.png)


